tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate
CAS No.: 2387031-39-0
Cat. No.: VC11991631
Molecular Formula: C10H14FNO4S2
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2387031-39-0 |
|---|---|
| Molecular Formula | C10H14FNO4S2 |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | tert-butyl N-[(5-fluorosulfonylthiophen-2-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C10H14FNO4S2/c1-10(2,3)16-9(13)12-6-7-4-5-8(17-7)18(11,14)15/h4-5H,6H2,1-3H3,(H,12,13) |
| Standard InChI Key | HOQQOUFKFXQMBN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(S1)S(=O)(=O)F |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=C(S1)S(=O)(=O)F |
Introduction
Tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate is a specialized organic compound featuring a unique molecular structure. It includes a tert-butyl group, a thiophene ring substituted with a fluorosulfonyl group, and a carbamate functional group. The molecular formula of this compound is C₁₃H₁₈FNO₄S, with a molecular weight of approximately 303.35 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both thiophene and fluorosulfonyl functionalities, which can impart specific chemical reactivity and biological activity.
Synthesis and Chemical Reactivity
The synthesis of tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate typically involves multiple steps, although detailed synthesis protocols are not widely documented in the available literature. The compound's chemical reactivity is primarily centered around nucleophilic substitution reactions due to the presence of the fluorosulfonyl group, which acts as a leaving group.
Biological Activity and Potential Applications
Tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate exhibits promising biological activity, particularly in its interaction with various biological targets. The fluorosulfonyl group enhances its electrophilic character, allowing it to participate in enzyme inhibition or modification. This makes it a valuable candidate for further research and application development in medicinal chemistry and related fields.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate, allowing for comparative analysis:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate | C₁₁H₁₈FNO₄ | Contains a hydroxy group; used in organic synthesis |
| Tert-butyl N-{(benzenesulfonyl)(thiophen-2-yl)methyl}carbamate | C₁₆H₁₉NO₄S₂ | Incorporates a benzenesulfonyl group; potential for diverse applications |
| Tert-butyl (5-formylthiazol-2-yl)(methyl)carbamate | C₁₀H₁₄N₂O₃S | Features a thiazole ring; studied for biological activity |
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